molecular formula C13H14ClN3O3S2 B5117846 N-[5-[(2-chlorophenyl)methylsulfamoyl]-4-methyl-1,3-thiazol-2-yl]acetamide

N-[5-[(2-chlorophenyl)methylsulfamoyl]-4-methyl-1,3-thiazol-2-yl]acetamide

Cat. No.: B5117846
M. Wt: 359.9 g/mol
InChI Key: HOAYTDXMMWBQRG-UHFFFAOYSA-N
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Description

N-[5-[(2-chlorophenyl)methylsulfamoyl]-4-methyl-1,3-thiazol-2-yl]acetamide is an organic compound belonging to the class of benzenesulfonamides. This compound is characterized by the presence of a thiazole ring, which is a five-membered heterocyclic motif containing both sulfur and nitrogen atoms. The compound’s structure and functional groups make it a significant molecule in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-[(2-chlorophenyl)methylsulfamoyl]-4-methyl-1,3-thiazol-2-yl]acetamide typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the thiazole ring. The intermediate is then converted into a sulfonyl chloride, which undergoes nucleophilic attack by amines to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[5-[(2-chlorophenyl)methylsulfamoyl]-4-methyl-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl and thiazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-[5-[(2-chlorophenyl)methylsulfamoyl]-4-methyl-1,3-thiazol-2-yl]acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[5-[(2-chlorophenyl)methylsulfamoyl]-4-methyl-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with receptors on cell surfaces, modulating signal transduction pathways. These interactions can lead to various biological effects, such as anti-inflammatory or antiviral responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-[(2-chlorophenyl)methylsulfamoyl]-4-methyl-1,3-thiazol-2-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industrial applications.

Properties

IUPAC Name

N-[5-[(2-chlorophenyl)methylsulfamoyl]-4-methyl-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O3S2/c1-8-12(21-13(16-8)17-9(2)18)22(19,20)15-7-10-5-3-4-6-11(10)14/h3-6,15H,7H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOAYTDXMMWBQRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C)S(=O)(=O)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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